![molecular formula C7H16ClNO3S B2529278 (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride CAS No. 2413867-36-2](/img/structure/B2529278.png)
(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride
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Overview
Description
(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methoxy group and a dioxothian ring, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-1,1-dioxothiane with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize impurities. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
- Description : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations.
- Example Reactions : It can undergo oxidation to form aldehydes or acids, reduction to yield amines, and substitution reactions where the methoxy group can be replaced with other functional groups.
Reaction Type | Example Products | Common Reagents |
---|---|---|
Oxidation | Aldehydes, Acids | Potassium permanganate, Chromium trioxide |
Reduction | Amines | Lithium aluminum hydride, Sodium borohydride |
Substitution | Various derivatives | Halogens, Nucleophiles |
Biological Research Applications
Enzyme Interaction Studies
- Description : The compound is utilized in biological studies to investigate its interactions with enzymes and metabolic pathways. Its structure allows it to bind to specific molecular targets, modulating their activity.
- Case Study : Research has shown that derivatives of this compound can inhibit certain enzymes involved in metabolic processes, suggesting potential therapeutic applications.
Potential Therapeutic Uses
- Description : Ongoing research is exploring the efficacy of (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride as a drug candidate for various diseases.
- Findings : Preliminary studies indicate that the compound may exhibit anti-inflammatory and anti-cancer properties, warranting further investigation into its pharmacological potential.
Industrial Applications
Production of Specialty Chemicals
- Description : In industrial settings, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for producing high-performance products.
- Example Industries : The compound finds applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-1,1-dioxothian-3-yl)methanamine: Without the hydrochloride component, this compound has similar properties but may differ in solubility and reactivity.
(3-Methoxy-1,1-dioxothian-3-yl)methanol: This compound has a hydroxyl group instead of an amine, leading to different chemical behavior.
(3-Methoxy-1,1-dioxothian-3-yl)ethanamine:
Uniqueness
(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable for research and industrial applications.
Biological Activity
(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy group attached to a dioxothian structure, which contributes to its reactivity and interaction with biological targets. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as:
- Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor binding : It can bind to receptors, potentially altering signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The findings indicate notable activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | ≤ 0.25 µg/mL |
Escherichia coli | > 200 µg/mL |
Candida albicans | Not active |
This compound exhibited selective inhibition towards MRSA while showing limited efficacy against Gram-negative bacteria and fungi like Candida albicans .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using human cell lines such as HEK293. The results indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, this compound showed minimal cytotoxicity at therapeutic doses.
Compound | IC50 (µg/mL) | Hemolytic Activity |
---|---|---|
This compound | > 32 | None |
Positive Control (Tamoxifen) | 9 | Low |
These findings suggest that the compound may possess a favorable safety profile for further development as an antimicrobial agent .
Case Studies
A notable case study involved the synthesis of analogs based on the core structure of this compound. Researchers aimed to enhance antimicrobial potency by introducing various substituents. The study revealed that modifications at specific positions significantly influenced both antimicrobial activity and cytotoxicity profiles.
Example Analog Study
In one study, several analogs were synthesized and tested:
Analog Structure | MIC against MRSA (µg/mL) | Cytotoxicity (HEK293) |
---|---|---|
Original Compound | ≤ 0.25 | > 32 |
Analog A | 2 | 20 |
Analog B | 0.5 | 15 |
These results indicated that specific structural changes could enhance efficacy without compromising safety .
Applications in Research
The versatility of this compound extends beyond antimicrobial applications. It serves as a valuable building block in medicinal chemistry for synthesizing novel compounds with potential therapeutic properties. Its interactions with biological systems make it a candidate for further investigation in drug discovery programs targeting infectious diseases .
Properties
IUPAC Name |
(3-methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-11-7(5-8)3-2-4-12(9,10)6-7;/h2-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXSBODDSBGQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCS(=O)(=O)C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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